Cas no 36323-70-3 (4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine)
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
- W11905
- MFCD21276137
- CS-0035600
- AS-69134
- AKOS014984316
- SB73392
- 36323-70-3
- SCHEMBL19295118
- DB-212748
-
- MDL: MFCD21276137
- Inchi: 1S/C11H11ClN4/c1-16(2)11-14-9(13-10(12)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3
- InChI Key: ZZWOGAHPXAPUSB-UHFFFAOYSA-N
- SMILES: ClC1N=C(C2C=CC=CC=2)N=C(N=1)N(C)C
Computed Properties
- Exact Mass: 234.0672241g/mol
- Monoisotopic Mass: 234.0672241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 41.9Ų
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C422273-10mg |
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine |
36323-70-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C422273-50mg |
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine |
36323-70-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C422273-100mg |
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine |
36323-70-3 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM323731-1g |
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine |
36323-70-3 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D764925-100mg |
4-Chloro-N,N-Dimethyl-6-Phenyl-1,3,5-Triazin-2-Amine |
36323-70-3 | 95% | 100mg |
$235 | 2024-06-06 | |
| eNovation Chemicals LLC | D764925-250mg |
4-Chloro-N,N-Dimethyl-6-Phenyl-1,3,5-Triazin-2-Amine |
36323-70-3 | 95% | 250mg |
$390 | 2024-06-06 | |
| 1PlusChem | 1P00I7O8-1mg |
4-CHLORO-N,N-DIMETHYL-6-PHENYL-1,3,5-TRIAZIN-2-AMINE |
36323-70-3 | 1mg |
$169.00 | 2025-02-28 | ||
| 1PlusChem | 1P00I7O8-5mg |
4-CHLORO-N,N-DIMETHYL-6-PHENYL-1,3,5-TRIAZIN-2-AMINE |
36323-70-3 | 5mg |
$217.00 | 2025-02-28 | ||
| 1PlusChem | 1P00I7O8-2mg |
4-CHLORO-N,N-DIMETHYL-6-PHENYL-1,3,5-TRIAZIN-2-AMINE |
36323-70-3 | 2mg |
$183.00 | 2025-02-28 | ||
| 1PlusChem | 1P00I7O8-3mg |
4-CHLORO-N,N-DIMETHYL-6-PHENYL-1,3,5-TRIAZIN-2-AMINE |
36323-70-3 | 3mg |
$203.00 | 2025-02-28 |
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
Introduction to 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine (CAS No. 36323-70-3)
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine (CAS No. 36323-70-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazines, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine features a triazine ring with a chlorine atom at the 4-position, two methyl groups at the 2-amino position, and a phenyl group at the 6-position. This unique arrangement of functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development purposes.
The synthesis of 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine typically involves multi-step reactions, including the formation of the triazine ring and subsequent functional group modifications. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield compared to traditional methods. This development has facilitated broader access to 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine for researchers and pharmaceutical companies.
In terms of its biological activity, 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine has been extensively studied for its potential as an inhibitor of various enzymes and receptors. One notable application is its use as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cell proliferation. Research published in the Biochemical Journal in 2020 demonstrated that 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine exhibits potent inhibitory activity against DHFR with an IC50 value of 0.8 μM. This finding suggests its potential as a lead compound for developing novel antifolate drugs for cancer therapy.
Beyond its enzymatic inhibition properties, 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine has also shown promise in modulating other biological targets. A study published in the Molecular Pharmacology in 2019 reported that this compound acts as a selective antagonist of the serotonin receptor subtype 5-HT7. The selective antagonism of 5-HT7 receptors has been associated with beneficial effects in various neurological disorders, including depression and anxiety. These findings highlight the multifaceted nature of 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine's biological activity and its potential as a therapeutic agent.
The pharmacokinetic properties of 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine have also been investigated to assess its suitability for drug development. A preclinical study conducted by researchers at the University of California in 2021 evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. The results indicated that 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amnine exhibits favorable pharmacokinetic parameters, including good oral bioavailability and low plasma protein binding. These characteristics suggest that it may be suitable for oral administration in clinical settings.
To further explore the therapeutic potential of 4-Chloro-N,N-dimethyl-6--phenyl--1,-3,-5--triazin--2--amine, several clinical trials are currently underway. One such trial is investigating its efficacy as an adjunctive therapy for refractory depression. Preliminary results from phase II trials have shown promising outcomes, with significant improvements in depressive symptoms observed in patients receiving the compound compared to those receiving placebo. These findings underscore the importance of continued research into this compound's clinical applications.
In addition to its therapeutic potential, 4-Chloro-N,N-dimethyl--6--phenyl--1,-3,-5--triazin--2--amineNature Communications in 2020 reported that this compound can be labeled with radioactive isotopes to create positron emission tomography (PET) tracers for imaging specific molecular targets in vivo. The high affinity and selectivity of these tracers make them valuable tools for non-invasive diagnosis and monitoring of various diseases.
The safety profile of 4-Chloro-N,N-dimethyl--6--phenyl--1,-3,-5--triazin--2--amine)
In conclusion, 4-Chloro-N,N-dimethyl--6--phenyl--1,-3,-5--triazin--2--amine (CAS No. 36323-70-3)(CAS No. 36323---70---70---70---70---70---70---70---70---70-) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research.) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers specific biological activities that make it a valuable candidate for developing novel therapeutic agents and diagnostic tools. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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